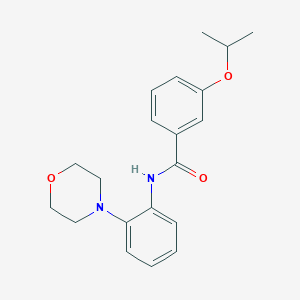![molecular formula C16H13ClN2O2S B278540 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that targets the kinases responsible for cell division and proliferation. This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent against various types of cancer. In
Mécanisme D'action
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide targets the kinases responsible for cell division and proliferation, specifically the serine/threonine-protein kinase PLK1 and the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). By inhibiting these kinases, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide disrupts the cell cycle and prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been shown to have significant biochemical and physiological effects on cancer cells. Studies have demonstrated that 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide induces apoptosis in cancer cells, disrupts the cell cycle, and inhibits the growth and proliferation of cancer cells. Additionally, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide for lab experiments is its specificity for PLK1 and DYRK1A kinases, which makes it a valuable tool for studying the role of these kinases in cancer cell growth and proliferation. However, one limitation of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide. One direction is to investigate the potential of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Another direction is to explore the potential of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanisms of resistance to 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide and to develop strategies to overcome this resistance. Overall, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide shows great potential as a therapeutic agent for cancer, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves a multistep process that begins with the reaction of 4-chlorophenol with 2-bromoacetyl chloride to produce 2-(4-chlorophenoxy)acetophenone. This intermediate is then subjected to a series of reactions involving thioacetic acid, potassium hydroxide, and acetic anhydride to produce the final product, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent against various types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also demonstrated that 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide induces apoptosis, or programmed cell death, in cancer cells.
Propriétés
Nom du produit |
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
|---|---|
Formule moléculaire |
C16H13ClN2O2S |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-10-4-6-11(7-5-10)21-9-15(20)19-16-13(8-18)12-2-1-3-14(12)22-16/h4-7H,1-3,9H2,(H,19,20) |
Clé InChI |
OLZQGHNZPIOOAM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B278473.png)
![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)
![N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)

![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)